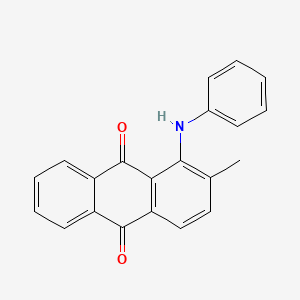

1-Anilino-2-methyl-9,10-anthraquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4947-27-7 |

|---|---|

Molecular Formula |

C21H15NO2 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

1-anilino-2-methylanthracene-9,10-dione |

InChI |

InChI=1S/C21H15NO2/c1-13-11-12-17-18(19(13)22-14-7-3-2-4-8-14)21(24)16-10-6-5-9-15(16)20(17)23/h2-12,22H,1H3 |

InChI Key |

KESAQCMKDBKYJD-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |

Other CAS No. |

4947-27-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Substituted Anthraquinone (B42736) Core

The fundamental tricyclic structure of anthraquinone can be assembled through several powerful synthetic reactions. Classical methods and modern transition-metal-catalyzed approaches both offer pathways to this important chemical scaffold.

Friedel-Crafts Acylation Approaches for Anthraquinone Synthesis

A cornerstone in the synthesis of anthraquinones is the Friedel-Crafts acylation reaction. acs.orgwikipedia.org This electrophilic aromatic substitution typically involves the reaction of a phthalic anhydride (B1165640) with a substituted benzene (B151609) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). acs.orgwikipedia.org The reaction proceeds through an initial acylation to form an o-benzoylbenzoic acid intermediate, which then undergoes an intramolecular cyclization upon treatment with a strong acid like sulfuric acid to yield the anthraquinone core. royalsocietypublishing.orgbeilstein-journals.org

The substituents on the final anthraquinone are determined by the choice of the starting materials. For instance, reacting phthalic anhydride with an appropriately substituted toluene (B28343) derivative could theoretically lead to a methyl-substituted anthraquinone. However, a significant challenge in this approach is controlling the regioselectivity of the acylation, which can lead to a mixture of isomers. royalsocietypublishing.org Furthermore, under the harsh acidic conditions of the Friedel-Crafts reaction, alkyl groups, such as isopropyl groups, have been observed to migrate to different positions on the aromatic ring or even be lost entirely. royalsocietypublishing.orgmanchester.ac.uk

Table 1: Examples of Friedel-Crafts Acylation for Anthraquinone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| Phthalic Anhydride | Isopropyl-substituted benzenes | 1. AlCl₃2. H₂SO₄ | Mixture of isopropylanthraquinones | royalsocietypublishing.org, manchester.ac.uk |

| Phthalic Anhydride | Benzene | AlCl₃ | 9,10-Anthraquinone (via o-benzoylbenzoic acid) | wikipedia.org |

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Iridium-Catalyzed [2+2+2]) for Anthraquinone Frameworks

More contemporary and atom-economical methods for constructing the anthraquinone framework involve transition metal-catalyzed reactions. beilstein-journals.org A notable example is the iridium-catalyzed [2+2+2] cycloaddition. mdpi.comresearchgate.netnii.ac.jp This reaction efficiently assembles the polysubstituted anthraquinone core from simpler, unsaturated precursors.

In a typical iridium-catalyzed cycloaddition for anthraquinone synthesis, a 1,2-bis(propiolyl)benzene derivative is reacted with an alkyne. mdpi.comresearchgate.net The iridium catalyst, often in conjunction with a phosphine (B1218219) ligand like bis(diphenylphosphino)ethane (dppe), facilitates the co-cyclization of the three alkyne units to form the central aromatic ring of the anthraquinone system. mdpi.comresearchgate.net This method offers a high degree of control over the substitution pattern of the final product, depending on the specific alkynes used, with yields reported to be in the range of 42% to 93%. mdpi.comresearchgate.net

Regioselective Functionalization of the Anthraquinone Scaffold

Once the anthraquinone core is formed, the introduction of the anilino and methyl groups at the C-1 and C-2 positions, respectively, requires highly specific functionalization reactions.

Amination Reactions at Position 1 for Anilino Moiety Introduction

The introduction of an amino group at the 1-position of the anthraquinone ring is a critical step. This is often achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen or a nitro group. For industrial synthesis of 1-aminoanthraquinone (B167232), the ammonolysis of 1-nitroanthraquinone (B1630840) at high temperatures is a common method. mdpi.com Similarly, 1-chloroanthraquinone (B52148) can be converted to 1-aminoanthraquinone derivatives. google.comgoogle.com

To introduce the specific anilino moiety, a similar nucleophilic substitution can be performed using aniline (B41778) as the nucleophile. Alternatively, modern cross-coupling reactions provide a powerful tool for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used for coupling amines with aryl halides. researchgate.net In this context, 1-chloroanthraquinone could be coupled with aniline in the presence of a palladium catalyst and a suitable base to form 1-anilinoanthraquinone.

Alkylation/Methylation Strategies at Position 2

Introducing a methyl group at the 2-position can be approached in several ways. If a precursor with a suitable functional group at the 2-position is available, this group can be converted to a methyl group. For example, a 2-ethyl-9,10-anthraquinone can be subjected to benzylic bromination followed by further chemical transformations. tandfonline.com

Direct alkylation of the anthraquinone nucleus is challenging due to the deactivating nature of the carbonyl groups. tandfonline.com However, specific methods have been developed for certain substrates. For instance, the nuclear alkylation of the leuco-derivative of 1-aminoanthraquinone has been reported to yield 2-alkyl derivatives. rsc.org This process involves the reduction of the anthraquinone to its hydroquinone (B1673460) form (the "vat"), which activates the ring towards electrophilic attack by aldehydes.

Nucleophilic Substitution and Cross-Coupling Reactions for Anthraquinone Derivatives

The functionalization of the anthraquinone scaffold is not limited to amination and alkylation. A broad range of substituents can be introduced through various nucleophilic substitution and cross-coupling reactions. Halogenated anthraquinones are particularly versatile precursors for these transformations. colab.ws

Nucleophilic substitution reactions can be used to introduce not only amines but also other heteroatom nucleophiles. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully applied to chloroanthraquinones. researchgate.netresearchgate.net This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or alkyl groups with high precision. These reactions typically employ a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a boronic acid as the coupling partner. researchgate.net

Table 2: Key Reactions for Anthraquinone Functionalization

| Reaction Type | Position(s) | Precursor | Reagents | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Nucleophilic Amination | 1 | 1-Nitroanthraquinone | Aqueous Ammonia | 1-Aminoanthraquinone | mdpi.com |

| Buchwald-Hartwig Amination | 1 | 1-Chloroanthraquinone | Aniline, Pd catalyst, Base | 1-Anilinoanthraquinone | researchgate.net |

| Nuclear Alkylation | 2 | 1-Aminoanthraquinone (leuco-form) | Aldehydes | 1-Amino-2-alkylanthraquinone | rsc.org |

| Suzuki-Miyaura Coupling | Various | Chloroanthraquinones | Phenylboronic acids, Pd(PPh₃)₄ | Arylated Anthraquinones | researchgate.net |

Advanced Synthetic Techniques for 1-Anilino-2-methyl-9,10-anthraquinone Derivatives

The synthesis of this compound and its derivatives can be achieved through various advanced methodologies. These techniques focus on improving efficiency, reducing environmental impact, and simplifying reaction procedures. This section explores photoreduction pathways and green chemistry approaches, including one-pot syntheses, that are pertinent to the formation of aminated anthraquinones.

Photoreduction Pathways Leading to Aminated Anthraquinones

Photoreduction offers a unique pathway for the synthesis of aminated anthraquinones. The fundamental mechanism involves the photo-induced excitation of an anthraquinone derivative to a triplet state, which then interacts with an amine. This process is characterized by an electron transfer from the amine to the excited anthraquinone, leading to the formation of radical ions that can subsequently react to form the aminated product.

The photoreactions of anthraquinone derivatives are initiated by the absorption of light, which promotes the molecule to an excited singlet state, followed by efficient intersystem crossing to a reactive triplet state. researchgate.net This triplet state is capable of reacting with various compounds, including amines. Studies on the interaction between 9,10-anthraquinone and aniline have confirmed that photo-induced electron transfer occurs, where aniline quenches the triplet state of the anthraquinone. elsevier.com

A relevant example is the photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of a hydrogen donor like 1-phenylethanol. researchgate.net In this process, the nitro group is reduced to an amino group, yielding 1-amino-2-methyl-9,10-anthraquinone. The reaction proceeds through the formation of a triplet state of the nitroanthraquinone, which is then reduced in a stepwise manner. The key intermediates in this photoreduction are a semiquinone radical and the corresponding nitroso compound. researchgate.netnih.gov The final step to the amino group involves the participation of the anthraquinone's carbonyl groups. researchgate.net

While the direct photochemical reaction of a substituted 2-methyl-9,10-anthraquinone with aniline to form this compound is not extensively detailed in the available literature, the established principles of anthraquinone photoreduction with amines suggest a plausible pathway. This would likely involve a starting material such as 1-halo-2-methyl-9,10-anthraquinone or 1-nitro-2-methyl-9,10-anthraquinone, which upon photochemical activation, could undergo a nucleophilic substitution reaction with aniline. The reaction's efficiency would be influenced by the solvent, the nature of the leaving group on the anthraquinone, and the specific photochemical conditions employed.

Table 1: Key Intermediates in the Photoreduction of Anthraquinone Derivatives

| Intermediate | Description | Role in Amination |

| Triplet State Anthraquinone | The photo-excited, reactive state of the anthraquinone molecule. | Initiates the reaction by abstracting an electron or hydrogen atom from a donor molecule. |

| Semiquinone Radical | A radical species formed by the one-electron reduction of the anthraquinone's carbonyl group. | A primary intermediate in the photoreduction process. nih.gov |

| Amine Radical Cation | Formed from the amine (e.g., aniline) after it donates an electron to the excited anthraquinone. | A key participant in the subsequent reactions leading to the final aminated product. |

Green Chemistry Approaches and One-Pot Synthesis Methodologies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. For the synthesis of this compound and related compounds, green chemistry approaches and one-pot methodologies are of particular interest.

A prime example of a green chemistry approach applicable to the synthesis of aryl-amino-substituted anthraquinones is the Ullmann condensation reaction. univ.kiev.ua This reaction has been successfully adapted to be more environmentally benign through the use of microwave irradiation and elemental copper as a catalyst in an aqueous phosphate (B84403) buffer. nih.gov This method avoids the use of hazardous organic solvents and allows for significantly shorter reaction times, often within minutes. nih.gov For the synthesis of this compound, this would typically involve the reaction of 1-bromo-2-methyl-9,10-anthraquinone with aniline. The use of microwave assistance accelerates the reaction, leading to a more energy-efficient process.

One-pot syntheses, which involve multiple reaction steps being carried out in the same reaction vessel without the isolation of intermediates, offer advantages in terms of reduced waste, time, and resources. While a specific one-pot synthesis for this compound is not explicitly documented, related methodologies for similar compounds have been developed. For instance, a one-pot method for synthesizing amidonapthoquinones from aminonaphthoquinones has been reported. nih.gov This process involves an in situ reduction of the quinone, followed by coupling with an acid chloride and subsequent re-oxidation. nih.gov

Furthermore, the concept of combining biocatalysis with chemocatalysis in a one-pot process has been demonstrated for the synthesis of chiral N-arylamines. manchester.ac.uk This approach utilizes enzymes for selective transformations, which are then followed by a chemical reaction, such as a Buchwald-Hartwig N-arylation, in the same vessel. Such chemoenzymatic cascades represent a sophisticated one-pot methodology that could potentially be adapted for the synthesis of complex anthraquinone derivatives.

The development of novel one-pot methods for aminated anthracene (B1667546) derivatives is an active area of research. For example, a one-pot synthesis of 9-aminomethylanthracene has been achieved through the reductive amination of 9-formylanthracene using ammonium (B1175870) salts. uea.ac.ukresearchgate.net These examples highlight the potential for developing a streamlined, one-pot synthesis for this compound, possibly by combining the formation of the amino-substituted anthraquinone core with the subsequent N-arylation step.

Table 2: Comparison of Synthetic Methodologies for Aminated Anthraquinones

| Methodology | Key Features | Advantages | Potential Application for this compound |

| Photoreduction | - Light-induced reaction- Involves triplet states and radical intermediates | - Mild reaction conditions- Potential for unique selectivity | Synthesis from a suitable precursor like 1-nitro- or 1-halo-2-methyl-9,10-anthraquinone and aniline under irradiation. |

| Microwave-Assisted Ullmann Condensation | - Use of microwave irradiation- Copper catalyst- Aqueous buffer as solvent | - Rapid reaction times (2-30 min)- Environmentally friendly (green chemistry)- High efficiency | Reaction of 1-bromo-2-methyl-9,10-anthraquinone with aniline. nih.gov |

| One-Pot Synthesis | - Multiple reaction steps in a single vessel- Avoids isolation of intermediates | - Increased efficiency- Reduced waste and cost- Simplified procedure | A potential future development combining the synthesis of the aminated anthraquinone core and N-arylation in a single process. |

Spectroscopic Elucidation and Advanced Characterization

Vibrational Spectroscopy for Structural Conformation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and confirming the structural conformation of 1-Anilino-2-methyl-9,10-anthraquinone.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural motifs. The presence of the secondary amine (N-H) linkage between the aniline (B41778) and anthraquinone (B42736) moieties gives rise to a stretching vibration typically observed in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) groups of the quinone ring are prominent, exhibiting strong, characteristic stretching bands around 1630-1670 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from both the anthraquinone and aniline rings appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ range. nih.gov The methyl group introduces C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric nature of the anthraquinone core results in strong Raman scattering for the C=C and C=O bond vibrations. nsf.gov The vibrations of the fused ring system are typically found in the fingerprint region below 1000 cm⁻¹. nsf.gov While fluorescence of anthraquinone dyes can sometimes interfere with Raman measurements, FT-Raman techniques using near-infrared excitation can mitigate this issue. ojp.gov

Table 3.1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Anilino) | Stretching | 3300 - 3500 |

| C=O (Quinone) | Stretching | 1630 - 1670 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| C-N (Anilino) | Stretching | 1250 - 1350 |

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture and Substitution Patterns (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular architecture and substitution patterns of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a detailed map of the proton environment. The proton of the anilino N-H group is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons on the anthraquinone and aniline rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm. chemicalbook.comresearchgate.net The specific coupling patterns (doublets, triplets, etc.) would confirm the substitution pattern on each aromatic ring. The methyl group protons at the 2-position would appear as a distinct singlet in the upfield region, likely around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbons of the quinone are the most deshielded, with chemical shifts expected above 180 ppm. chemicalbook.com The aromatic carbons would generate a series of signals between 110 and 150 ppm. The carbon atom attached to the nitrogen of the anilino group would be shifted downfield due to the electronegativity of nitrogen. The methyl carbon would give a signal in the aliphatic region, typically between 15 and 25 ppm. High-resolution solid-state ¹³C NMR can also be employed to study conformational locking and molecular symmetry in the solid phase. rsc.org

Table 3.2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) |

| ¹H | N-H (Anilino) | Variable, broad singlet |

| ¹H | Aromatic H | 7.0 - 8.5 |

| ¹H | -CH₃ (Methyl) | 2.0 - 2.5 (singlet) |

| ¹³C | C=O (Quinone) | > 180 |

| ¹³C | Aromatic C | 110 - 150 |

| ¹³C | -CH₃ (Methyl) | 15 - 25 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (ESI-MS, LC-MS)

Mass spectrometry (MS) is essential for determining the molecular mass and investigating the fragmentation pathways of this compound, confirming its elemental composition.

ESI-MS and LC-MS: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), is well-suited for analyzing anthraquinone derivatives. researchgate.net This technique would show a prominent pseudomolecular ion peak, [M+H]⁺ or [M-H]⁻, corresponding to the exact mass of the compound (C₂₁H₁₅NO₂). High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, providing structural information. Common fragmentation pathways for anthraquinones involve the loss of carbonyl groups (CO) and cleavages related to the substituents. researchgate.net For this compound, fragmentation could involve the cleavage of the C-N bond linking the aniline group.

X-ray Crystallography for Solid-State Structural Determination

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within the molecule, providing insight into its color and photophysical properties.

The UV-visible absorption spectrum of this compound is defined by the extended π-conjugated system of the anthraquinone core, modified by the anilino and methyl substituents. Anthraquinones typically display several π→π* absorption bands. nih.gov The spectrum of the parent 9,10-anthraquinone shows bands around 250 nm, 270 nm, and a weaker, longer-wavelength band around 325 nm. nih.govresearchgate.net The introduction of the electron-donating anilino group causes a significant intramolecular charge transfer (ICT) character, leading to a new, intense absorption band at a much longer wavelength, responsible for the compound's color. researchgate.net This ICT band is often broad and can be observed in the 450-550 nm region. nih.govresearchgate.net

Many anthraquinone derivatives are fluorescent. liberty.edu The emission spectrum is typically a mirror image of the lowest energy absorption band and exhibits a Stokes shift, which is the difference in wavelength between the absorption and emission maxima. nih.gov The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the solvent environment. The polarity of the solvent can significantly affect both absorption and emission maxima due to changes in the dipole moment upon electronic excitation. rsc.org

Substituents play a critical role in tuning the electronic properties and thus the color of anthraquinone dyes.

Bathochromic Shift (Red Shift): Electron-donating groups (EDGs) like the anilino (-NHPh) and methyl (-CH₃) groups cause a bathochromic shift, moving the absorption maximum to a longer wavelength. nih.gov The lone pair of electrons on the anilino nitrogen atom extends the conjugation of the anthraquinone system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This effect is particularly pronounced for substituents at the 1-position. The anilino group is a powerful auxochrome, inducing a significant red shift compared to the unsubstituted anthraquinone. researchgate.netresearchgate.net

Hypsochromic Shift (Blue Shift): While not directly present in the core structure, electron-withdrawing groups (EWGs) would generally cause a hypsochromic shift by stabilizing the ground state more than the excited state. nih.gov The protonation of the anilino group in acidic media would also lead to a hypsochromic shift, as the electron-donating ability of the nitrogen is eliminated.

The combination of the anilino group at position 1 and the methyl group at position 2 results in a molecule with a distinct color, arising from the strong bathochromic shift induced by the powerful electron-donating anilino substituent.

Investigation of Fluorescence Quantum Yields and Lifetimes

Specific experimental data for the fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of this compound are not documented in the available scientific literature. For comparison, studies on other amino-anthraquinones demonstrate that their emissive properties are highly sensitive to the molecular structure and the solvent environment. For instance, research on 1-aminoanthraquinone (B167232) has shown that its fluorescence quantum yield and lifetime are strongly influenced by solvent polarity. Similarly, investigations into 2-amino-9,10-anthraquinone reveal variations in quantum yields and lifetimes depending on the polarity of the medium, which is attributed to structural changes and the formation of an intramolecular charge transfer (ICT) state. Without direct experimental measurement, the quantum yield and lifetime for this compound remain undetermined.

Time-Resolved Spectroscopic Studies of Excited States

Comprehensive time-resolved spectroscopic studies focusing on the excited-state dynamics of this compound have not been reported. Such studies are crucial for understanding the complex sequence of events following photoexcitation, including internal conversion, intersystem crossing, and charge transfer processes.

There are no specific femtosecond transient absorption (fs-TA) spectroscopy studies available for this compound. This advanced technique is essential for probing the initial ultrafast processes that occur immediately after light absorption, typically on picosecond and femtosecond timescales. For related systems, such as anthraquinone-2-sulfonate, fs-TA has been used to unravel relaxation mechanisms that occur within nanoseconds, identifying the formation of triplet states. However, these findings cannot be directly extrapolated to this compound due to differences in molecular structure.

The dynamics of the triplet excited state of this compound, including its lifetime, absorption characteristics, and quenching mechanisms, have not been specifically characterized. Studies on other amino- and piperidino-anthraquinones using techniques like pulse radiolysis have shown that their lowest triplet states possess a charge-transfer character, which distinguishes them from the nπ* triplet state of the parent anthraquinone molecule. This charge-transfer nature generally leads to different lifetimes and reactivity. Photoinduced electron transfer between the triplet state of parent 9,10-anthraquinone and various aniline derivatives has been observed, but this intermolecular process differs significantly from the potential intramolecular dynamics in this compound. elsevier.comresearchgate.net

The processes of photoinduced charge separation and recombination are critical in many applications of anthraquinone derivatives. However, specific investigations into these phenomena for this compound are absent from the literature. The molecular architecture of this compound, featuring an electron-donating anilino group attached to the electron-accepting anthraquinone core, suggests the potential for intramolecular charge transfer (ICT) upon excitation. In analogous systems, such as 1-aminoanthraquinone, photoinduced ICT has been observed. researchgate.net The dynamics of charge separation and the subsequent charge recombination, which dictates the lifetime of the charge-separated state, would require dedicated time-resolved spectroscopic analysis that has not yet been performed for this specific molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization or conformational analysis of 1-Anilino-2-methyl-9,10-anthraquinone using DFT methods were found. Such studies would typically involve computational methods to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis would explore different spatial arrangements of the anilino and methyl groups relative to the anthraquinone (B42736) core.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Detailed Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, is not available in the public domain. This analysis is crucial for understanding the molecule's electronic properties, reactivity, and kinetic stability.

Charge Distribution and Electronic Descriptors

Information regarding the charge distribution, such as Mulliken population analysis, and other electronic descriptors (e.g., chemical potential, hardness, and electrophilicity index) for this compound could not be located. These descriptors provide insight into the electrophilic and nucleophilic sites within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Calculation of Electronic Spectra and Transition Types (e.g., π→π, n→π)**

There are no available TD-DFT studies that calculate the electronic absorption spectra of this compound. Consequently, data on its maximum absorption wavelengths (λmax), oscillator strengths, and the nature of its electronic transitions (such as π→π* or n→π*) are not documented.

Characterization of Electronically Excited States: Monomer, Exciton, Excimer, and Charge-Transfer States

The characterization of the electronically excited states for this specific molecule, including potential monomer, exciton, excimer, or charge-transfer states, has not been reported in the scientific literature. Such studies are vital for understanding the photophysical behavior of the compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the application of MD simulations to related anthraquinone derivatives has been established as a valuable tool for exploring their dynamic behavior and intermolecular interactions. Such simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and interactions with surrounding molecules.

For instance, MD simulations have been successfully employed to study the interactions of anthraquinone intercalators with DNA, revealing details about their binding geometries, conformational changes upon binding, and the role of hydration. nih.gov Additionally, fully atomistic MD simulations have been used to investigate the alignment of substituted anthraquinone dyes within liquid crystal hosts, demonstrating the power of this technique to predict and rationalize the behavior of these molecules in complex environments. whiterose.ac.uk

Based on these studies of related compounds, it can be inferred that MD simulations of this compound could provide critical insights into:

Conformational Dynamics: The anilino and methyl groups introduce conformational flexibility. MD simulations can explore the rotational freedom around the C-N bond connecting the aniline (B41778) ring to the anthraquinone core and the rotation of the methyl group. This would help in understanding the preferred conformations of the molecule in different environments.

Intermolecular Interactions: Simulations of multiple this compound molecules can elucidate the nature and strength of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, which govern its solid-state packing and aggregation behavior in solution.

Solvation Dynamics: By including explicit solvent molecules in the simulation, the dynamic interactions between the solute and the solvent can be studied, providing a more detailed understanding of the solvation shell structure and its influence on the molecule's properties.

Solvent Effects on Molecular Structure and Photophysical Properties

The surrounding solvent can significantly influence the molecular structure and photophysical properties of this compound. Theoretical models are instrumental in understanding and predicting these effects.

Polarizable Continuum Models (PCM) are a widely used computational method to approximate the effects of a solvent without the high computational cost of explicitly modeling each solvent molecule. wikipedia.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated.

PCM calculations are available in many quantum chemistry software packages and can be used to compute energies, geometries, and spectroscopic properties in solution. wikipedia.orgq-chem.com The Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM) are popular variants of this model. q-chem.com While PCM is powerful for capturing bulk electrostatic effects, its limitations lie in describing specific solute-solvent interactions like hydrogen bonding. nih.gov

For this compound, PCM calculations would be crucial for:

Predicting changes in its UV-Vis absorption spectrum in different solvents (solvatochromism).

Optimizing its molecular geometry in various solvent environments.

Calculating the stabilization of its ground and excited states as a function of solvent polarity.

The presence of the electron-donating anilino group and the electron-accepting anthraquinone core suggests that this compound is likely to exhibit intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, an electron can be transferred from the anilino moiety to the anthraquinone skeleton, leading to a more polar excited state.

The polarity of the solvent can significantly influence the energetics of this ICT process and the geometry of the molecule. In nonpolar solvents, the ground state may have a more twisted conformation between the anilino and anthraquinone rings. In polar solvents, a more planar conformation might be favored in the ground or excited state to facilitate charge separation. This phenomenon has been observed in related amino-anthraquinone compounds.

Theoretical calculations can rationalize these solvent-induced effects. By performing geometry optimizations and calculating the electronic properties in solvents of varying polarity (using PCM), it is possible to map out the potential energy surfaces of the ground and excited states. This can reveal how the energy barrier for rotation around the C-N bond changes with solvent polarity and how the degree of charge transfer is affected.

Computational Electrochemistry and Redox Potentials

Computational electrochemistry is a valuable tool for predicting the redox properties of molecules like this compound, which are based on the electrochemically active anthraquinone core.

Density Functional Theory (DFT) is a commonly used quantum chemical method to predict the reduction potentials of organic molecules. nih.govacs.org The one-electron and two-electron reduction potentials of anthraquinone derivatives can be calculated by determining the free energy change for the following reactions in solution:

One-Electron Reduction: AQ + e⁻ → AQ⁻•

Two-Electron Reduction: AQ⁻• + e⁻ → AQ²⁻

The free energy of each species (neutral, radical anion, and dianion) is calculated, and the reduction potential is then determined relative to a reference electrode. The inclusion of solvent effects, typically through a continuum model like PCM, is crucial for obtaining accurate predictions. nih.gov Studies on various substituted anthraquinones have shown that DFT calculations can predict redox potentials that are in good agreement with experimental values. acs.org The nature and position of substituents significantly impact the redox potentials. Electron-donating groups like amino and methyl groups are generally expected to make the reduction potentials more negative compared to unsubstituted anthraquinone.

Table 1: Predicted Reduction Potentials of a Generic Substituted Anthraquinone

| Reduction Step | Predicted Potential (V vs. ref) |

| First one-electron reduction | -0.85 |

| Second one-electron reduction | -1.50 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical ranges for amino- and methyl-substituted anthraquinones.

A key aspect of computational electrochemistry is the ability to correlate theoretical predictions with experimental data obtained from techniques like cyclic voltammetry. nih.gov Strong correlations between calculated and experimental redox potentials for a series of related compounds validate the computational methodology and allow for the reliable prediction of properties for new, uncharacterized molecules.

For substituted anthraquinones, linear correlations have been established between computationally predicted reduction potentials and experimentally measured values. nih.govresearchgate.net These studies demonstrate that DFT calculations, when appropriately benchmarked, can be a powerful predictive tool. For this compound, one would expect that its computationally predicted one- and two-electron reduction potentials would align with the trends observed for other amino- and methyl-substituted anthraquinones when compared to experimental data. Deviations from these trends could provide insights into specific electronic or steric effects of the anilino group.

Analysis of Explicit Ion-Pair Interactions in Electrochemical Processes

A comprehensive review of available scientific literature indicates that specific computational or theoretical investigations focusing on the explicit ion-pair interactions during the electrochemical processes of this compound have not been published. While the electrochemical behavior of the broader anthraquinone class of compounds is a subject of research, detailed analyses modeling the explicit interactions between the radical anion or dianion of this compound and specific electrolyte cations are not present in the reviewed data.

General studies on other anthraquinone derivatives have demonstrated the significant impact of ion-pairing on redox potentials. For instance, computational research on unsubstituted anthraquinone has shown that interactions with cations like lithium (Li⁺) can form Lewis acid-base complexes with the carbonyl oxygens, leading to a positive shift in the reduction potential. acs.orgrsc.org These studies confirm that the carbonyl groups are the most favorable binding sites for metal cations. rsc.orgresearchgate.net The stabilization of the reduced anthraquinone species through these interactions is a key factor in their electrochemical behavior. rsc.org However, without specific studies on the title compound, it is not possible to provide a quantitative analysis or detailed findings for this compound itself.

Therefore, data tables and detailed research findings concerning the explicit ion-pair interactions for this specific molecule are not available to be presented.

Reaction Mechanisms and Photochemical Pathways

Photoreduction Mechanisms of Substituted Anthraquinones

The photoreduction of anthraquinones is a well-documented process that proceeds through the excitation of the molecule to its triplet state, followed by reaction with a hydrogen donor.

The excited triplet state of the anthraquinone (B42736) derivative can abstract a hydrogen atom from a donor molecule (e.g., an alcohol), leading to the formation of two radical species: a semiquinone radical from the anthraquinone and a radical derived from the hydrogen donor. researchgate.net This hydrogen abstraction can be a key step in various photochemical processes. organic-chemistry.orgrsc.orgrsc.org The semiquinone radical is a transient species characterized by a distinctive absorption spectrum, which can be observed using techniques like pulse radiolysis and flash photolysis. nih.govnih.gov For the parent anthraquinone, the semiquinone radical is a primary intermediate in its photoreduction. researchgate.net The formation of the semiquinone radical is a clear indicator of a successful photoreduction event.

The efficiency of photoreduction can be significantly influenced by the presence of electron donors and acceptors in the reaction system. Electron-donating groups on the anthraquinone molecule itself, such as the anilino and methyl groups in 1-Anilino-2-methyl-9,10-anthraquinone, can modulate the electronic properties of the excited state and, consequently, its reactivity. nih.govanl.gov

Conversely, the presence of electron acceptors can quench the excited state of the anthraquinone, thereby inhibiting the photoreduction process. Oxygen, for example, is an efficient quencher of triplet states and can lead to the formation of singlet oxygen. uws.ac.uk

Influence of Molecular Structure and Substituents on Chemical Reactivity

The chemical reactivity of the this compound framework is profoundly influenced by its molecular structure, particularly the nature and position of its substituents. The electron-donating amino group at the 1-position and the methyl group at the 2-position play a crucial role in modulating the electronic properties and, consequently, the reactivity of the anthraquinone core.

The introduction of electron-donating groups like amino and methyl groups generally increases the electron density of the aromatic system. This can affect the redox potential of the quinone, making it easier to reduce. nih.gov Furthermore, these substituents can influence the absorption spectrum of the molecule, shifting the absorption maxima to longer wavelengths (a bathochromic shift), which is a characteristic feature of anthraquinone dyes. uws.ac.uk The position of these substituents is also critical; for example, substituents at the 1-, 4-, 5-, or 8-positions have a more significant impact on the color of the dye. uws.ac.uk

Catalytic Transformations Involving Anthraquinone Frameworks (e.g., Suzuki Cross-Coupling Reactions)

The anthraquinone scaffold can be functionalized through various catalytic transformations, with the Suzuki-Miyaura cross-coupling reaction being a prominent example. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a halogenated anthraquinone and an organoboron compound. researchgate.netmdpi.comrsc.orgprinceton.edu

While specific examples for the Suzuki cross-coupling of a halogenated precursor of this compound are not explicitly detailed in the literature, the general applicability of this reaction to haloanthraquinones is well-established. researchgate.netrsc.org For instance, bromoanthraquinones can be coupled with a variety of arylboronic acids to produce arylated anthraquinones. rsc.org The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comprinceton.edu This methodology provides a powerful tool for the synthesis of a wide range of functionalized anthraquinone derivatives with tailored electronic and photophysical properties. The development of efficient Suzuki-Miyaura coupling methods for substrates like unprotected ortho-bromoanilines further expands the synthetic possibilities. mdpi.com

Electron Transfer Processes in Solution and at Interfaces

Electron transfer is a fundamental process in the chemistry of this compound, both in solution and at interfaces. As discussed in the context of photoreduction, the excited state of the anthraquinone can accept an electron from a suitable donor. researchgate.netnih.gov The efficiency of this process is governed by the driving force of the reaction, which is related to the redox potentials of the donor and acceptor, and the polarity of the solvent. cuni.cz

The study of electron transfer at dye-semiconductor interfaces is of particular importance for applications in solar energy conversion. dtu.dk Anthraquinone derivatives can act as sensitizers when adsorbed onto the surface of a semiconductor like titanium dioxide (TiO₂). Upon photoexcitation, the anthraquinone dye can inject an electron into the conduction band of the semiconductor, initiating a charge separation process. dtu.dk The design of the molecular structure of the anthraquinone, including the nature of its substituents, can be used to tune its alignment and electronic coupling with the semiconductor surface, thereby influencing the efficiency of the electron transfer process. aau.dk While specific studies on this compound in this context are limited, the general principles of electron transfer at dye-semiconductor interfaces provide a framework for understanding its potential behavior.

Structure Property Relationships and Functional Modifications

Impact of Anilino and Methyl Substituents on Electronic and Photophysical Properties

The electronic and photophysical characteristics of the 9,10-anthraquinone core are significantly influenced by the introduction of anilino and methyl substituents at the 1 and 2 positions, respectively. These substituents modulate the electron density distribution within the aromatic system, thereby altering its absorption, emission, and electrochemical properties. nih.govresearchgate.net

The anilino group, being an electron-donating group, engages in resonance with the anthraquinone (B42736) π-system. This interaction leads to a bathochromic shift, which is a shift to longer wavelengths, in the UV-Visible absorption spectrum when compared to the unsubstituted anthraquinone. This shift is attributed to the narrowing of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The presence of the amino group (-NH-) in the anilino moiety can also lead to the formation of intramolecular hydrogen bonds with the adjacent carbonyl oxygen of the anthraquinone core, which can further influence the electronic properties. nih.gov

Table 1: Comparison of Electronic Properties

| Compound | Key Substituents | Effect on Absorption Spectrum |

|---|---|---|

| 9,10-Anthraquinone | None | Reference spectrum |

| 1-Aminoanthraquinone (B167232) | Amino group | Bathochromic shift |

| 1-Anilino-2-methyl-9,10-anthraquinone | Anilino and methyl groups | Significant bathochromic shift |

Design and Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a key area of research for fine-tuning its properties for various applications. Modifications can be targeted at the anilino moiety, the methyl group, or other positions on the anthraquinone core, as well as incorporating the molecule into larger polymeric structures.

The synthesis of such analogues can often be achieved through nucleophilic substitution reactions, such as the Ullmann condensation, where a halogenated anthraquinone is reacted with a substituted aniline (B41778). researchgate.net

While the anilino group is a primary site for modification, alterations to the methyl group and other positions on the anthraquinone skeleton also provide a means to modulate the compound's properties. The methyl group can be replaced with other alkyl chains of varying lengths or functional groups to influence solubility and intermolecular interactions. nih.gov

Furthermore, the introduction of additional substituents on the anthraquinone core can have a profound impact. For example, the addition of hydroxyl or other amino groups can further modify the electronic structure and redox potentials. researchgate.netnih.gov The synthesis of these derivatives often starts from commercially available substituted anthraquinone precursors, such as 2-methylanthraquinone, which can be further functionalized through reactions like nitration followed by reduction to introduce an amino group. chemicalbook.com

This compound and its amino-substituted analogues can be used as monomers for the synthesis of polymeric films through electrochemical polymerization. This process typically involves the oxidation of the monomer at an electrode surface, leading to the formation of a polymer film deposited on the electrode. The resulting polymer will have the anthraquinone moiety as a repeating unit, imparting its electrochemical and optical properties to the polymer.

For example, poly(1-amino-2-methyl-9,10-anthraquinone) has been synthesized by cyclic voltammetry. elsevierpure.com The electrochemical response and stability of such polymer films are influenced by factors such as the solvent, electrolyte, and the presence of the methyl group, which can affect the redox behavior and stability of the polymer compared to unsubstituted poly(aminoanthraquinone). elsevierpure.com

Influence of Substitution Patterns on Redox Behavior and Electrochemical Properties

The substitution pattern on the anthraquinone core significantly dictates its redox behavior. The introduction of electron-donating groups, such as the anilino and methyl groups in this compound, generally makes the reduction of the quinone moiety more difficult, resulting in more negative reduction potentials compared to unsubstituted anthraquinone. nih.govrsc.org This is due to the increased electron density on the anthraquinone core.

Conversely, the presence of electron-withdrawing groups would facilitate reduction, leading to less negative or even positive shifts in the reduction potential. gsu.edu The redox processes of anthraquinones typically involve two successive one-electron reductions, first to a radical anion and then to a dianion. nih.gov The potentials at which these reductions occur can be finely tuned by the nature and position of the substituents.

Systematic studies on various substituted anthraquinones have shown a clear correlation between the electronic nature of the substituents and their redox potentials. nih.gov This tunability is crucial for applications where the electron-accepting properties of the anthraquinone derivative are important.

Table 2: Influence of Substituents on Redox Potential

| Substituent Type | Effect on Electron Density | Impact on Reduction Potential |

|---|---|---|

| Electron-donating (e.g., anilino, methyl) | Increases | Becomes more negative |

| Electron-withdrawing (e.g., nitro) | Decreases | Becomes less negative/more positive |

Intermolecular Interactions and Aggregation Phenomena

In the solid state and in concentrated solutions, this compound and related derivatives can exhibit intermolecular interactions and aggregation. These interactions are primarily driven by π-π stacking between the planar anthraquinone cores of adjacent molecules. nih.gov The presence of substituents can influence the nature and strength of these interactions.

For instance, the anilino and methyl groups can introduce steric effects that modify the packing of the molecules in the crystal lattice. Hydrogen bonding, if present due to other functional groups, can also play a significant role in the supramolecular assembly. mdpi.com Aggregation can significantly affect the photophysical properties of the compound, sometimes leading to changes in the absorption and emission spectra, and in some cases, aggregation-induced emission or phosphorescence. rsc.orgresearchgate.net The study of these phenomena is important for understanding the behavior of these compounds in solid-state applications and in biological systems.

Self-Assembly and Supramolecular Organization in 2D and 3D Systems

For instance, the crystal structure of 1-(dimethylamino)-9,10-anthraquinone reveals that adjacent molecules are linked through C–H···π and π–π contacts. In this related structure, the centroid-to-centroid distance between parallel-stacked anthraquinone moieties is approximately 3.844 Å, indicating significant π-π interactions. The orientation of neighboring anthracene (B1667546) units is not perfectly parallel, with inclination angles observed at 59.3°, 75.7°, and 76.0°. This staggered arrangement is influenced by the steric hindrance of the substituent groups and the optimization of intermolecular attractive forces.

It is plausible that this compound would exhibit similar supramolecular arrangements. The planar anthraquinone core provides an ideal platform for π-π stacking, a key driving force for self-assembly. The anilino and methyl groups would then modulate the specific packing motif, influencing the intermolecular distances and angles. The presence of the N-H bond in the anilino group also introduces the potential for hydrogen bonding, which would further direct the three-dimensional architecture.

The table below summarizes the key intermolecular interactions observed in the crystal structure of the analogous compound, 1-(dimethylamino)-9,10-anthraquinone, which provides insights into the potential supramolecular organization of this compound.

| Interaction Type | Donor-Acceptor Atoms/Groups | Distance (Å) | Angle (°) | Significance in Supramolecular Assembly |

| C–H···π | C-H of one molecule and π-system of an adjacent molecule | H···Cg ≈ 2.81 - 2.99 | C-H···Cg ≈ 137 - 156 | Contributes to the overall stability of the crystal lattice. |

| π-π Stacking | Centroids of adjacent anthraquinone rings | Centroid-Centroid ≈ 3.844 | - | A primary driving force for the self-assembly of planar aromatic systems. |

Data extrapolated from the crystal structure of 1-(dimethylamino)-9,10-anthraquinone.

Hydrogen Bonding Effects on Photochemical Characteristics

The photochemical properties of aminoanthraquinones, including this compound, are profoundly influenced by both intramolecular and intermolecular hydrogen bonding. The presence of the anilino group, with its N-H proton donor and the carbonyl groups of the anthraquinone core as proton acceptors, allows for the formation of intramolecular hydrogen bonds. Furthermore, in protic solvents, intermolecular hydrogen bonds can be established between the solute and solvent molecules.

These hydrogen bonding interactions can significantly alter the energy levels of the ground and excited states of the molecule, thereby affecting its absorption and fluorescence spectra. For many aminoanthraquinones, the excited states exhibit a strong intramolecular charge transfer (ICT) character. The formation of intermolecular hydrogen bonds with protic solvents can stabilize this charge-separated excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Research on various aminoanthraquinone derivatives has demonstrated that intermolecular hydrogen bonding with alcohols can provide a pathway for non-radiative decay, leading to fluorescence quenching. This effect is often more pronounced in stronger hydrogen-bonding solvents. The fluorescence lifetime and quantum yield of aminoanthraquinones are therefore highly dependent on the solvent environment. For example, in non-polar, aprotic solvents, where intermolecular hydrogen bonding is minimal, higher fluorescence quantum yields are often observed. Conversely, in polar, protic solvents, the fluorescence is often significantly quenched.

The table below illustrates the general effect of solvent type on the photophysical properties of a generic aminoanthraquinone, highlighting the role of hydrogen bonding.

| Solvent | Solvent Type | Predominant Interaction | Expected Effect on Fluorescence Quantum Yield (Φf) | Expected Effect on Fluorescence Lifetime (τf) |

| Hexane | Non-polar, Aprotic | Van der Waals forces | High | Long |

| Dichloromethane | Polar, Aprotic | Dipole-dipole interactions | Moderate | Moderate |

| Ethanol | Polar, Protic | Hydrogen bonding | Low | Short |

| Methanol | Polar, Protic | Stronger hydrogen bonding | Very Low | Very Short |

This table represents a generalized trend for aminoanthraquinones based on published literature and is intended to be illustrative for this compound.

The study of related compounds like 2-amino-9,10-anthraquinone has shown that in solvents of low polarity, the molecule may adopt a non-planar structure. In more polar environments, a planar intramolecular charge transfer (ICT) structure is favored, where the lone pair of electrons on the amino nitrogen is in strong resonance with the anthraquinone π-system. This structural change, influenced by the solvent environment and its hydrogen-bonding capacity, is a key determinant of the observed photochemical behavior.

Advanced Research Perspectives and Emerging Areas

1-Anilino-2-methyl-9,10-anthraquinone as a Model System for Fundamental Photochemistry Studies

The photochemistry of anthraquinone (B42736) derivatives is a rich and well-studied field, and this compound serves as an excellent model system for investigating fundamental photochemical processes. The presence of the anilino group introduces an intramolecular charge transfer (ICT) character to its excited states, which profoundly influences its photochemical behavior.

Studies on related aminoanthraquinones, such as 2-amino-9,10-anthraquinone, have demonstrated that the photophysical properties are highly sensitive to the solvent environment. rsc.orgresearchgate.net It is inferred that in nonpolar solvents, the amino group may be twisted out of the plane of the anthraquinone ring, while in polar solvents, a more planar conformation is adopted, leading to a polar ICT structure. rsc.orgresearchgate.net This solvent-dependent conformational change affects fluorescence quantum yields and lifetimes. It is highly probable that this compound exhibits similar solvatochromic behavior, making it a valuable probe for studying solvent-solute interactions and the nature of ICT excited states.

Furthermore, the photoreduction of nitro-anthraquinones to their corresponding amino derivatives has been studied, a process that involves triplet excited states and hydrogen abstraction. researchgate.net The anilino group in this compound can be expected to influence the properties of the triplet state and its reactivity in such photochemical transformations.

Investigations in Dye Chemistry and Advanced Chromophores

Aminoanthraquinones have a long history as robust dyes and pigments. biointerfaceresearch.com Modern research, however, focuses on developing "smart" or functional dyes where the optical properties can be precisely controlled.

The absorption and emission characteristics of this compound are dominated by the ICT transition from the anilino moiety to the anthraquinone core. This makes its color and fluorescence properties highly sensitive to electronic modifications of either the anilino or the anthraquinone part of the molecule.

Theoretical studies on various substituted 9,10-anthraquinones have shown a good correlation between the nature of the substituent and the resulting electronic absorption spectra. researchgate.net For instance, the introduction of electron-donating groups generally leads to a red-shift in the absorption maximum. By analogy, modifying the phenyl ring of the anilino group in this compound with different substituents would provide a powerful tool for fine-tuning its absorption and emission wavelengths. This tunability is a key requirement for applications in areas such as organic light-emitting diodes (OLEDs) and specialized imaging agents.

The following table, based on data for related aminoanthraquinones, illustrates the expected influence of substituents on the optical properties.

| Substituent on Anilino Ring | Expected Effect on Electron Donating Strength | Predicted Shift in Absorption Maximum (λmax) | Potential Application |

|---|---|---|---|

| -NO2 (electron-withdrawing) | Decrease | Blue-shift (towards shorter wavelengths) | - |

| -H (unsubstituted) | Baseline | Reference | - |

| -CH3 (electron-donating) | Increase | Red-shift (towards longer wavelengths) | Advanced Dyes |

| -OCH3 (strong electron-donating) | Strong Increase | Significant Red-shift | NIR Probes |

| -N(CH3)2 (very strong electron-donating) | Very Strong Increase | Large Red-shift | Functional Chromophores |

The photodynamics of this compound are intrinsically linked to its molecular conformation. The degree of twisting between the anilino group and the anthraquinone plane will dictate the extent of electronic coupling and, consequently, the efficiency of the ICT process.

Studies on similar molecules like 1-(dimethylamino)-9,10-anthraquinone have shown that steric hindrance can cause a significant deviation from planarity. nih.gov This conformational flexibility can lead to complex excited-state dynamics, including non-radiative decay pathways that can quench fluorescence. Understanding these photodynamic processes is crucial for designing efficient and stable organic dyes. By studying this compound in environments that restrict its conformational freedom, such as in rigid polymer matrices or crystalline solids, researchers can gain insights into how conformational confinement can be used to enhance the performance of organic chromophores.

Research in Electron Transfer Systems and Redox-Active Molecules

The anthraquinone core is a well-known redox-active unit, capable of undergoing reversible two-electron reduction. researchgate.net The presence of the anilino group modulates these redox properties, making this compound a compelling candidate for studies in electron transfer systems.

Research on photoinduced electron transfer between anthraquinones and aniline (B41778) derivatives has shown that the efficiency of electron transfer is dependent on the electronic properties of both the donor (aniline) and the acceptor (anthraquinone). researchgate.net In the case of this compound, the donor and acceptor are part of the same molecule, facilitating the study of intramolecular electron transfer.

Furthermore, studies on the dissociative electron attachment to 1-(methylamino)-9,10-anthraquinone have provided insights into the formation and stability of its molecular anion. nih.govresearchgate.net Such studies are fundamental to understanding the behavior of these molecules in redox-active systems. The electron affinity of the anthraquinone moiety in this compound is a key parameter that governs its ability to accept an electron, and this can be probed using various electrochemical and spectroscopic techniques.

Potential in Catalysis and Chemical Sensing Platforms

The redox properties of anthraquinones have led to their use in various catalytic processes. researchgate.net While specific catalytic applications of this compound are not widely reported, its structure suggests potential in this area. For instance, it could potentially act as a redox mediator in electrochemical reactions or as a photocatalyst for specific organic transformations. The degradation of 9,10-anthraquinone to phthalic acid has been a subject of study, indicating the catalytic potential of these systems. researchgate.net

In the realm of chemical sensing, the sensitivity of the ICT band to the local environment can be exploited. pcbiochemres.com Changes in the absorption or fluorescence of this compound upon interaction with specific analytes (e.g., metal ions, anions, or neutral molecules) could form the basis of a chemosensor. The anilino group, in particular, could serve as a binding site for analytes, with the binding event being transduced into a measurable optical signal.

Material Science Aspects: Integration into Functional Materials (e.g., Thin Films)

The integration of functional organic molecules into solid-state materials is a cornerstone of modern material science. The planar and rigid structure of the anthraquinone core, combined with the functional anilino group, makes this compound a promising building block for functional materials.

While there is a lack of specific research on thin films of this compound, studies on related anthraquinone derivatives provide a roadmap for future investigations. The synthesis and characterization of new 9,10-anthraquinone derived compounds for molecular electronics have been reported, highlighting their potential in this field. researchgate.net The ability to form ordered thin films, either through vacuum deposition or solution-based methods, is crucial for their application in electronic devices. The molecular orientation and packing within the thin film will significantly impact its electronic and optical properties. The study of anthraquinone derivatives in the development of materials for applications such as sodium-ion batteries further underscores the relevance of this class of compounds in materials science.

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions and Insights

Academic research into substituted anthraquinones has provided a robust framework for understanding compounds like 1-Anilino-2-methyl-9,10-anthraquinone, even where direct studies are sparse. The primary method for its synthesis is anticipated to be the Ullmann condensation reaction, a well-established and versatile tool for forming C-N bonds in aryl systems. univ.kiev.uaresearchgate.net This reaction, often catalyzed by copper, involves the coupling of an amine (aniline) with a halogenated anthraquinone (B42736) precursor, such as 1-chloro- or 1-bromo-2-methyl-9,10-anthraquinone. univ.kiev.ua Recent advancements have demonstrated that microwave-assisted protocols can significantly accelerate these syntheses, often leading to higher yields and shorter reaction times. elsevierpure.com

Structurally, the molecule's key features are derived from its constituent parts. The anthraquinone core is a planar, redox-active system. nih.gov The introduction of an anilino group at the C1 position and a methyl group at the C2 position induces notable electronic and steric effects. Spectroscopic analyses of analogous compounds reveal characteristic features. In FT-IR spectroscopy, the presence of the N-H group is confirmed by a stretching vibration, while the carbonyl (C=O) groups of the quinone system are also prominent. The electronic (UV-Vis) spectrum is dominated by the π-π* transitions of the aromatic system, with the amino substituent causing a bathochromic (red) shift of the absorption maximum, a common feature for aminoanthraquinones. researchgate.net

The crystal structure, while not specifically determined for this compound, can be inferred from similar molecules like 1-(2-Methoxyanilino)anthraquinone. researchgate.net A critical structural feature is the formation of an intramolecular hydrogen bond between the amino proton (N-H) and the adjacent peri-carbonyl oxygen (C9=O). researchgate.netresearchgate.net This interaction imparts significant conformational rigidity and influences the compound's electronic properties. The dihedral angle between the anthraquinone core and the anilino ring is expected to be significant due to steric hindrance. researchgate.net

The electrochemical behavior of anthraquinones is one of their most studied aspects, defined by the reversible reduction of the quinone moiety. mdpi.comresearchgate.net Cyclic voltammetry studies on related aminoanthraquinones show a quasi-reversible, two-electron, two-proton redox process. dtu.dk The precise redox potential is modulated by the electronic nature of the substituents. The electron-donating anilino and methyl groups are expected to lower the reduction potential of this compound compared to the unsubstituted parent compound.

Identification of Unexplored Research Avenues and Mechanistic Challenges

Despite the foundational knowledge derived from the broader class of anthraquinones, this compound itself represents a significant, unexplored research avenue. The most immediate gap is the lack of comprehensive experimental data for this specific molecule.

Key Unexplored Avenues:

Definitive Synthesis and Optimization: While the Ullmann condensation is the presumed synthetic route, a systematic study to optimize reaction conditions (catalyst, solvent, temperature, reaction time) for this specific substrate is needed to maximize yield and purity.

Complete Spectroscopic and Crystallographic Characterization: A full experimental characterization, including ¹H NMR, ¹³C NMR, UV-Vis, FT-IR, and high-resolution mass spectrometry, is required to definitively confirm its structure and electronic properties. Single-crystal X-ray diffraction analysis is crucial to precisely determine bond lengths, bond angles, the degree of planarity, and the exact parameters of the intramolecular N-H···O hydrogen bond. researchgate.net

Photophysical Properties: A detailed investigation into the compound's fluorescence or phosphorescence properties is warranted. The influence of the specific 1-anilino and 2-methyl substitution pattern on its excited state dynamics, quantum yield, and lifetime could reveal potential applications in optical materials or as a molecular probe.

Comparative Isomer Studies: A comparative study against other isomers, such as 1-Anilino-3-methyl-9,10-anthraquinone or 4-Anilino-2-methyl-9,10-anthraquinone, would provide invaluable insight into how the substituent positions fine-tune the steric and electronic properties, impacting everything from crystal packing to redox potential.

Mechanistic Challenges:

Redox Mechanism in Aprotic Media: While the general 2e⁻/2H⁺ reduction mechanism is understood in protic solvents, the detailed mechanistic pathway in aprotic solvents remains a challenge. Elucidating the stability and properties of the radical anion and dianion intermediates is essential for applications in organic electronics. researchgate.net

Excited-State Dynamics: The mechanism of non-radiative decay and the potential for excited-state intramolecular proton transfer (ESIPT) from the anilino N-H to the carbonyl oxygen present complex mechanistic questions that could be addressed with time-resolved spectroscopy.

Methodological Advancements and Interdisciplinary Opportunities in Anthraquinone Research

Future research on this compound and related compounds can benefit significantly from modern methodological and interdisciplinary approaches.

Methodological Advancements:

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful predictive tools. researchgate.net These methods can be employed to:

Model the ground and excited-state geometries.

Predict spectroscopic data (NMR, IR, UV-Vis) to complement experimental findings. researchgate.net

Calculate frontier molecular orbital (HOMO-LUMO) energies to understand electronic transitions and estimate redox potentials. researchgate.net

Advanced Synthesis Techniques: Beyond microwave-assisted synthesis, exploring flow chemistry for the synthesis of anthraquinone derivatives could offer improved control over reaction parameters, enhanced safety, and easier scalability.

Surface-Confined Electrochemistry: Studying the compound as a self-assembled monolayer (SAM) on electrode surfaces (e.g., gold) can provide detailed information about interfacial electron transfer kinetics and the influence of the molecular orientation on its redox behavior. dtu.dk

Interdisciplinary Opportunities:

Materials Science: The rigid, planar, and redox-active nature of the anthraquinone core makes it an attractive building block for functional organic materials. researchgate.net Research could explore the incorporation of this compound into conductive polymers or metal-organic frameworks (MOFs) to develop new materials for batteries, electrochromic devices, or chemical sensors.

Dye Chemistry and Photonics: As a colored compound, its potential as a specialized dye can be explored. wikipedia.orgontosight.ai Its stability and photophysical properties could make it a candidate for applications in dye-sensitized solar cells or as a component in non-linear optical materials.

Supramolecular Chemistry: The potential for both hydrogen bonding and π-π stacking interactions makes this molecule an interesting candidate for designing novel supramolecular assemblies and liquid crystals. Understanding how the anilino and methyl groups direct these non-covalent interactions is key to creating new, ordered materials.

By applying these advanced methods and fostering interdisciplinary collaboration, the scientific community can move beyond foundational characterization to unlock the full potential of this compound and the wider family of substituted anthraquinone compounds.

Q & A

What are the common synthetic routes for 1-anilino-2-methyl-9,10-anthraquinone?

Basic

Synthesis typically involves two key steps: (1) introducing the anilino group via nucleophilic 1,4-addition of aniline to a pre-functionalized anthraquinone precursor, and (2) methyl group incorporation through radical alkylation or Friedel-Crafts alkylation. For example, 9-aryloxy-1,10-anthraquinones react with primary amines to form amino derivatives, as demonstrated in studies of analogous compounds . Methylation can be achieved using Kochi–Anderson radical conditions or alkyl halides in the presence of Lewis acids . Purification often employs column chromatography or HPLC with methanol-dichloromethane solvent systems .

How do substituents influence the solubility of this compound in organic solvents?

Basic

The anilino group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF), while the methyl group increases lipophilicity. Experimental data for similar anthraquinones show that electron-donating substituents (e.g., -NH₂, -OCH₃) reduce solubility in non-polar solvents like hexane. Methodologically, solubility profiles are determined via shake-flask experiments followed by UV-Vis or HPLC quantification . For purification, mixed solvents (methanol:dichloromethane, 1:1) yield >95% recovery in HPLC-based protocols .

What advanced techniques characterize the electrochemical behavior of this compound?

Advanced

Cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF₆) reveals redox potentials influenced by substituent electronic effects. The anilino group acts as an electron donor, shifting reduction potentials cathodically. Quantum chemical calculations (DFT) correlate experimental CV data with frontier molecular orbital energies, predicting charge-transfer mechanisms . For reproducibility, ensure degassing of solvents to eliminate oxygen interference .

What is the mechanism of photoreduction for anthraquinone derivatives like this compound?

Advanced

Photoreduction involves triplet-state excitation via UV irradiation, followed by hydrogen abstraction from solvents (e.g., ethanol). Flash photolysis studies show rate constants (k ≈ 10⁶–10⁷ s⁻¹) for intersystem crossing and radical formation. Competing pathways (e.g., dimerization) are minimized using low concentrations (<1 mM) and inert atmospheres . For 1-anilino derivatives, the amino group may stabilize semiquinone radicals, altering quantum yields .

How does tautomerism affect the stability of this compound?

Advanced

The compound exists in equilibrium between 9-anilino-10-keto and 1-hydroxy-9-imino tautomers. Solvent polarity and temperature influence this equilibrium: polar solvents (e.g., DMSO) favor the imino form, while non-polar solvents stabilize the keto tautomer. NMR (¹H, ¹³C) and IR spectroscopy identify tautomeric shifts, with DFT calculations validating enthalpy differences (ΔH ≈ 2–5 kJ/mol) .

What analytical methods detect trace this compound in environmental matrices?

Basic

Ultrasound-assisted extraction (UAE) with methanol-dichloromethane (1:1) followed by HPLC-UV/Vis (λ = 254 nm) achieves detection limits of 0.1 µg/g in soil . For complex matrices (e.g., tea packaging), GC-MS/MS with acetone-hexane extraction and Florisil SPE cleanup provides sensitivity down to 0.01 ppm .

How do structural modifications impact the biological activity of this compound?

Advanced

The methyl group enhances lipophilicity, potentially increasing membrane permeability, while the anilino group may intercalate into DNA or inhibit topoisomerases. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) paired with molecular docking studies (PDB: 1T8) identify structure-activity relationships. Note: IARC classifies structurally similar 1-amino-2-methylanthraquinone as a potential carcinogen, necessitating rigorous safety protocols .

How can researchers resolve discrepancies in reported solubility data for anthraquinone derivatives?

Advanced

Contradictions often arise from variations in solvent purity, temperature control (±0.5°C), and measurement techniques. Standardize protocols using USP-grade solvents and validate via interlaboratory studies. Computational models (e.g., COSMO-RS) predict solubility trends, reconciling experimental data .

What spectroscopic techniques are critical for structural elucidation?

Basic

1H/13C NMR (DMSO-d6) identifies substituent positions: aromatic protons (δ 7.5–8.5 ppm), anilino NH (δ 5.5–6.5 ppm), and methyl groups (δ 2.1–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 298.12). FT-IR detects carbonyl (C=O, ~1670 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .

What environmental monitoring strategies are recommended for anthraquinone contaminants?

Advanced

Combine passive sampling (e.g., PEDs) with UAE and LC-MS/MS for real-time detection in water/soil. For tea matrices, GC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-anthraquinone) improves accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.